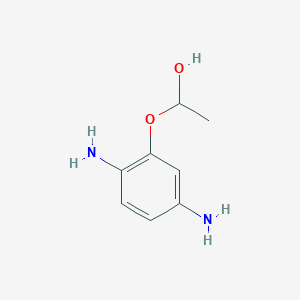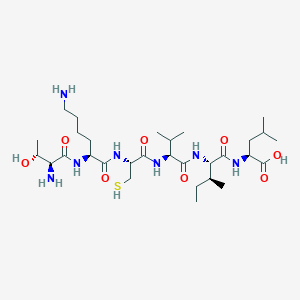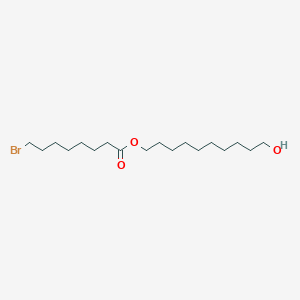![molecular formula C35H36O4 B14233455 Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-43-8](/img/structure/B14233455.png)
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound that features a benzoic acid moiety linked to a phenylmethanol group through a 10-hexylanthracen-9-yl methoxy bridge. This compound is notable for its complex structure, which combines aromatic rings and a long alkyl chain, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps:
Formation of the 10-hexylanthracen-9-yl methoxy intermediate: This step involves the alkylation of anthracene with hexyl bromide in the presence of a base such as potassium carbonate.
Coupling with 3-hydroxybenzyl alcohol: The intermediate is then reacted with 3-hydroxybenzyl alcohol under conditions that promote ether formation, typically using a dehydrating agent like thionyl chloride.
Introduction of the benzoic acid moiety: The final step involves the esterification of the resulting compound with benzoic acid, often using a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, converting it to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
科学的研究の応用
Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its aromatic rings may facilitate π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Benzoic acid;[3-[(10-phenyl-9-anthracenyl)phenyl]methanol: Similar structure but with a phenyl group instead of a hexyl chain.
Benzoic acid;[3-[(10-methyl-9-anthracenyl)phenyl]methanol: Similar structure but with a methyl group instead of a hexyl chain.
Uniqueness
The presence of the long hexyl chain in Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol imparts unique properties, such as increased hydrophobicity and potential for enhanced membrane permeability, distinguishing it from its analogs.
特性
CAS番号 |
823788-43-8 |
|---|---|
分子式 |
C35H36O4 |
分子量 |
520.7 g/mol |
IUPAC名 |
benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C28H30O2.C7H6O2/c1-2-3-4-5-13-23-24-14-6-8-16-26(24)28(27-17-9-7-15-25(23)27)20-30-22-12-10-11-21(18-22)19-29;8-7(9)6-4-2-1-3-5-6/h6-12,14-18,29H,2-5,13,19-20H2,1H3;1-5H,(H,8,9) |
InChIキー |
HCPYKSCLMDOVGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
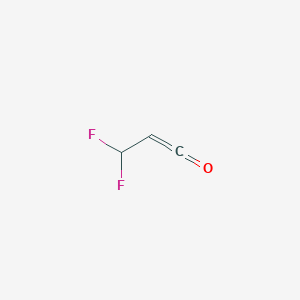
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
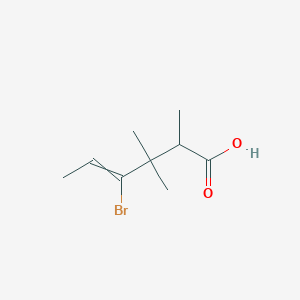
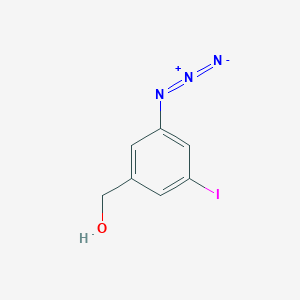
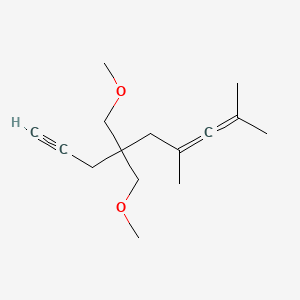
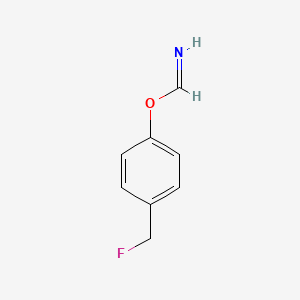
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
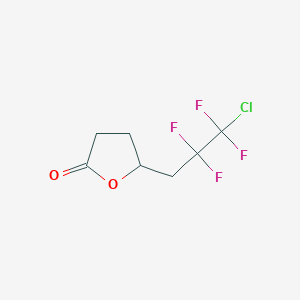
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
